N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide
Description
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide is a synthetic benzamide derivative characterized by a 2-methylbenzamide core, a rigid but-2-yn-1-yl linker, and a 2-methoxyphenoxy substituent.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-15-9-3-4-10-16(15)19(21)20-13-7-8-14-23-18-12-6-5-11-17(18)22-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRAXBKJMJNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halide to form the but-2-yn-1-yl intermediate.
Attachment of the methoxyphenoxy group: The intermediate is then reacted with 2-methoxyphenol under suitable conditions to attach the methoxyphenoxy group.
Formation of the final product: The resulting compound is then reacted with 2-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the alkyne group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halides or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituents on the Benzamide Core
The 2-methyl group on the benzamide core distinguishes the target compound from analogs with alternative substituents:
- The nitro group may confer oxidative stress in biological systems, unlike the target compound’s methyl group .
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide: Features a 4-chlorophenyl and 4-methyl group, altering electron density and fluorescence properties. The methoxy group in this compound enhances solubility compared to the target’s alkyne-linked phenoxy group .
- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide : Dual methoxy groups increase hydrophilicity, while the nitro group introduces steric and electronic effects absent in the target compound .
Table 1: Substituent Effects on Key Properties
Linker and Backbone Variations
- N-(4-(1H-pyrazol-1-yl)phenyl)-2-methylbenzamide : A triazolyl linker introduces hydrogen-bonding capacity and conformational flexibility, which may improve interaction with biological targets .
- N-(quinolin-8-yl)benzamide derivatives: Aromatic linkers like quinoline enhance π-π stacking but reduce metabolic stability compared to alkyne linkers .
- Compounds with Isoxazolidin/isoxazol groups : These linkers (e.g., in ) introduce heteroatoms and chiral centers, influencing pharmacokinetics and environmental persistence .
Aromatic Substituents and Functional Groups
The 2-methoxyphenoxy group in the target compound contrasts with substituents in analogs:
Table 2: Aromatic Group Comparisons
Physicochemical and Spectroscopic Properties
- Molecular Weight and H-Bonding: The target compound’s molecular weight (~355 g/mol, estimated) exceeds N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (300.35 g/mol), affecting diffusion rates . Its H-bond donors (2) and acceptors (4) are comparable to analogs, suggesting similar solubility profiles.
- Fluorescence : Unlike N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, the target’s alkyne linker may quench fluorescence, limiting its use in imaging .
- Crystallography: The asymmetric unit in 4MNB (two molecules) suggests complex packing behavior, while the target’s rigid linker may favor monoclinic or orthorhombic systems .
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that it may modulate signaling pathways associated with inflammation and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling cascades that affect cell growth and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
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Cell Proliferation Inhibition : In vitro studies demonstrate that the compound can significantly reduce the proliferation of cancer cell lines, including breast and colon cancer cells.
Cell Line IC50 (µM) MDA-MB-231 (Breast) 12.5 HT29 (Colon) 15.0 - Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.
- Anti-inflammatory Effects : Research indicates that it may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which are often elevated in cancerous conditions.
Other Biological Activities
Beyond its anticancer effects, this compound has shown potential in other areas:
-
Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that administration of this compound significantly reduced joint swelling and levels of inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
